molecular formula C15H13ClN2O4 B5721700 3-chloro-4-ethoxy-N-(3-nitrophenyl)benzamide

3-chloro-4-ethoxy-N-(3-nitrophenyl)benzamide

Cat. No. B5721700
M. Wt: 320.73 g/mol
InChI Key: OLWBHMOLQGHBTQ-UHFFFAOYSA-N
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Description

3-chloro-4-ethoxy-N-(3-nitrophenyl)benzamide, also known as CENB, is a chemical compound that has been widely studied for its potential applications in scientific research. CENB is a benzamide derivative, which means that it contains a benzene ring and an amide functional group. The compound has been synthesized using various methods, and its mechanism of action has been investigated in depth. In

Mechanism of Action

3-chloro-4-ethoxy-N-(3-nitrophenyl)benzamide exerts its anticancer effects by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a molecular chaperone that plays a critical role in the folding and stabilization of many proteins involved in cell growth and survival. By inhibiting HSP90, this compound disrupts the function of these proteins and leads to cancer cell death. Additionally, this compound has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of AChE may contribute to this compound's potential as a therapeutic agent for neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its anticancer and neuroprotective properties, this compound has been shown to have anti-inflammatory effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro. This compound has also been shown to have antioxidant effects, protecting cells from oxidative stress and DNA damage.

Advantages and Limitations for Lab Experiments

3-chloro-4-ethoxy-N-(3-nitrophenyl)benzamide has several advantages as a research tool. The compound is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in cancer therapy and neurodegenerative disease. However, there are also some limitations to using this compound in lab experiments. The compound has not been extensively studied in vivo, and its potential toxicity and side effects are not well understood. Additionally, this compound's mechanism of action is complex and not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 3-chloro-4-ethoxy-N-(3-nitrophenyl)benzamide. One area of interest is the compound's potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to investigate the compound's efficacy and safety in vivo. Another area of interest is the development of this compound analogs with improved pharmacological properties and selectivity for specific targets. Finally, more research is needed to fully understand this compound's mechanism of action and its potential applications in cancer therapy and other disease areas.

Synthesis Methods

3-chloro-4-ethoxy-N-(3-nitrophenyl)benzamide can be synthesized using various methods, including the condensation of 3-nitrobenzoyl chloride with 3-chloro-4-ethoxyaniline in the presence of a base such as triethylamine. Another method involves the reaction of 3-nitrobenzoic acid with 3-chloro-4-ethoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

3-chloro-4-ethoxy-N-(3-nitrophenyl)benzamide has been studied for its potential applications in scientific research, particularly in the field of cancer therapy. The compound has been shown to inhibit the growth of several cancer cell lines, including breast cancer, prostate cancer, and lung cancer. This compound has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

3-chloro-4-ethoxy-N-(3-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4/c1-2-22-14-7-6-10(8-13(14)16)15(19)17-11-4-3-5-12(9-11)18(20)21/h3-9H,2H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWBHMOLQGHBTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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